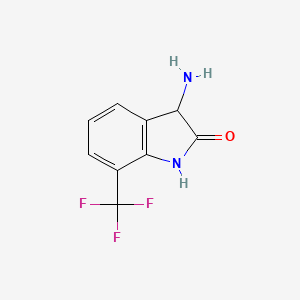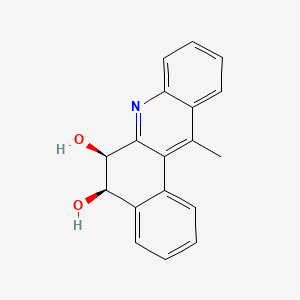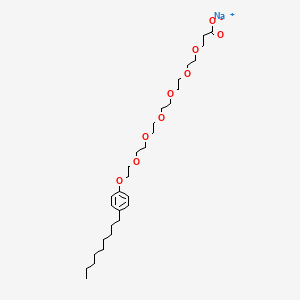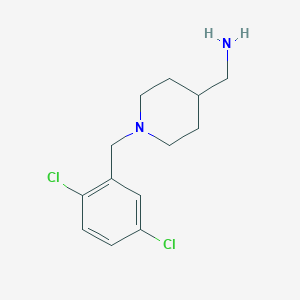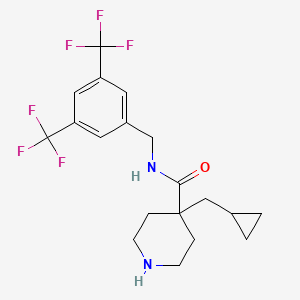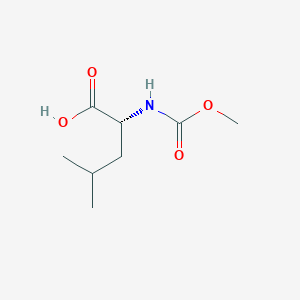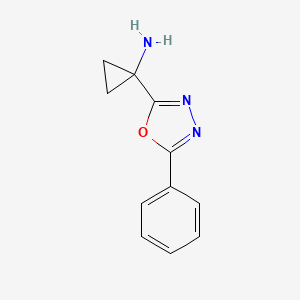
7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a phenoxazinone core, which is known for its fluorescence properties, making it useful in various analytical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorobenzyl alcohol with 3-aminopropylamine to form an intermediate, which is then reacted with phenoxazinone under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as copper (I) iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Aplicaciones Científicas De Investigación
7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one has numerous scientific research applications, including:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in fluorescence microscopy to study cellular processes and structures.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of photonic biosensors for environmental monitoring and detection of pollutants
Mecanismo De Acción
The mechanism of action of 7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenoxazinone core allows it to bind to these targets, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenoxazinone derivatives and aminopropoxy-substituted compounds. Examples include:
3-Aminocoumarin derivatives: Known for their fluorescence properties and biological activities.
Isoindoline-1,3-dione derivatives: Used in pharmaceutical synthesis and as bioactive molecules
Uniqueness
What sets 7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one apart is its unique combination of a phenoxazinone core with an aminopropoxy and chlorobenzyl substituent. This combination imparts distinct fluorescence properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C22H19ClN2O4 |
|---|---|
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
7-[[4-(3-aminopropoxy)-3-chlorophenyl]methoxy]phenoxazin-3-one |
InChI |
InChI=1S/C22H19ClN2O4/c23-17-10-14(2-7-20(17)27-9-1-8-24)13-28-16-4-6-19-22(12-16)29-21-11-15(26)3-5-18(21)25-19/h2-7,10-12H,1,8-9,13,24H2 |
Clave InChI |
LSMNIXJNVHNRCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)Cl)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


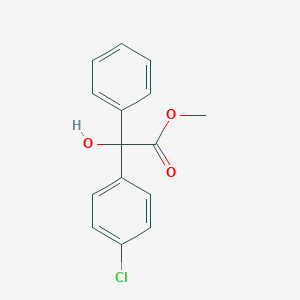
![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
![tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B12820043.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12820048.png)
![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)
